Cas no 2171333-20-1 (2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid)

2-(Cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and a cyclopropylmethyl side chain. This compound is primarily utilized in peptide synthesis, where its stereospecific (3R) configuration ensures precise structural control. The Fmoc group offers orthogonal protection, enabling selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The cyclopropylmethyl moiety enhances conformational rigidity, potentially improving peptide stability and binding affinity. Its carboxylic acid functionality allows for further coupling reactions, making it a versatile building block for complex peptide architectures. This compound is particularly valuable in medicinal chemistry and bioconjugation applications.
2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid structure
2171333-20-1 structure
Product name:2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
CAS No:2171333-20-1
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6492219
PubChem ID:165555285

2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid
    • 2171333-20-1
    • 2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
    • EN300-1574199
    • インチ: 1S/C27H32N2O5/c1-2-19(14-25(30)28-15-18(26(31)32)13-17-11-12-17)29-27(33)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,17-19,24H,2,11-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t18?,19-/m1/s1
    • InChIKey: GIZFVGXTWYVCHL-MUMRKEEXSA-N
    • SMILES: OC(C(CNC(C[C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)CC1CC1)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 702
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 105Ų

2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1574199-0.1g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
0.1g
$2963.0 2023-06-04
Enamine
EN300-1574199-5.0g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
5g
$9769.0 2023-06-04
Enamine
EN300-1574199-2500mg
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574199-250mg
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
250mg
$3099.0 2023-09-24
Enamine
EN300-1574199-10000mg
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
10000mg
$14487.0 2023-09-24
Enamine
EN300-1574199-50mg
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
50mg
$2829.0 2023-09-24
Enamine
EN300-1574199-0.5g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
0.5g
$3233.0 2023-06-04
Enamine
EN300-1574199-0.05g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
0.05g
$2829.0 2023-06-04
Enamine
EN300-1574199-1.0g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
1g
$3368.0 2023-06-04
Enamine
EN300-1574199-10.0g
2-(cyclopropylmethyl)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid
2171333-20-1
10g
$14487.0 2023-06-04

2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid 関連文献

2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acidに関する追加情報

Introduction to 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171333-20-1)

2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid, identified by its CAS number 2171333-20-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclopropylmethyl group, an enantiomerically defined amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The intricate arrangement of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in medicinal chemistry.

The structural motif of 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid is particularly noteworthy due to its potential as a building block in the synthesis of more complex pharmacophores. The presence of the Fmoc moiety is particularly relevant in the context of peptide synthesis, where it serves as an effective protecting group for amino groups during solid-phase peptide manufacturing. This feature makes the compound a valuable intermediate in the development of peptide-based therapeutics, which are increasingly recognized for their efficacy in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In recent years, there has been growing interest in the development of novel chiral compounds that can modulate biological pathways with high specificity. The (3R) configuration at the third carbon atom of the pentanamidopropanoic acid backbone is a key stereochemical feature that influences the compound's interactions with biological targets. Chiral molecules are particularly important in drug design because their spatial arrangement can significantly impact their biological activity. The enantiomeric purity of 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid is therefore critical for ensuring the efficacy and safety of any potential drug candidates derived from it.

The cyclopropylmethyl group in the molecule adds another layer of complexity, contributing to its overall steric environment. Cyclopropyl groups are known to enhance metabolic stability and binding affinity in many drug molecules. This structural feature can be particularly advantageous when designing compounds intended for oral administration or when targeting receptors with specific steric requirements. The combination of these elements—Fmoc protection, chiral amino acid moiety, and cyclopropyl substitution—makes 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid a versatile scaffold for further chemical manipulation and biological evaluation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic applications. In particular, virtual screening techniques have allowed for the rapid evaluation of large libraries of compounds, including derivatives of 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid, against known biological targets. This approach has accelerated the discovery process and has led to several promising candidates entering preclinical development.

The fluorenylmethoxycarbonyl (Fmoc) group is another critical aspect of this compound's structure. Fmoc protection is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic makes it an ideal choice for multi-step peptide coupling reactions, where maintaining the integrity of sensitive functional groups is essential. The use of Fmoc-protected intermediates like 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid ensures that subsequent synthetic steps can be carried out without unwanted side reactions or degradation.

In addition to its role in peptide synthesis, this compound may also find applications in other areas of medicinal chemistry. For instance, it could serve as a precursor for designing small-molecule inhibitors targeting enzymes involved in disease pathways. The combination of chiral centers and functional groups like amides and carboxylic acids provides multiple sites for derivatization, allowing chemists to fine-tune the properties of their final products. Such flexibility is crucial when developing drugs that need to meet stringent pharmacokinetic and pharmacodynamic requirements.

Current research trends indicate that there is significant potential for exploiting chiral amino acids like those found in 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid in drug discovery. Enantioselective synthesis methods have improved considerably over the past decade, enabling researchers to produce enantiomerically pure compounds on a larger scale. These advances have been particularly beneficial for developing single-enantiomer drugs that exhibit higher efficacy and fewer side effects compared to racemic mixtures.

The cyclopropyl-substituted amide moieties present in this compound are also worth mentioning from a structural perspective. Amides are common pharmacophoric units found in many approved drugs due to their ability to form hydrogen bonds with biological targets such as proteins and nucleic acids. The cyclopropyl group further modulates these interactions by introducing steric constraints that can improve binding affinity or selectivity. Such features are often exploited when designing molecules intended for use as protease inhibitors or kinase inhibitors.

From a synthetic chemistry standpoint, 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid represents an excellent example of how complex molecular architectures can be constructed through multi-step organic synthesis. The integration of various functional groups—such as amides, esters, and aromatic rings—into a single scaffold requires meticulous planning and execution but ultimately results in highly functionalized molecules ready for biological testing. Techniques such as cross-coupling reactions, nucleophilic substitutions, and stereoselective transformations are all essential tools that contribute to building such intricate structures.

In conclusion, 2-(cyclopropylmethyl)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopropanoic acid (CAS No. 2171333201) stands out as a promising intermediate with broad applicability across multiple domains within pharmaceutical research. Its unique structural features—including the cyclopropylmethyl group, Fmoc protection, chiral amino acid moiety, and fluorenylmethoxycarbonyl substituent—make it an attractive candidate for further exploration both academically and industrially. As our understanding of molecular interactions continues to evolve, this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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